1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a dihydropyrazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Bromination of the phenyl ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the dihydropyrazine-dione core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or the dihydropyrazine-dione core into different structures.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
- 1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione
Uniqueness
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-13-4-2-3-5-16(13)25-11-10-24(19(26)20(25)27)12-17-22-18(23-28-17)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYWCVVPMGTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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